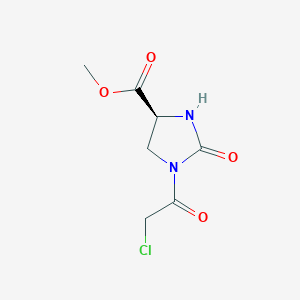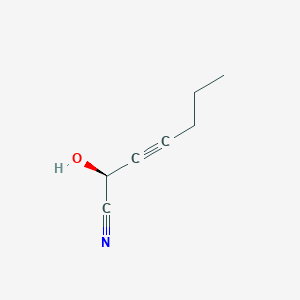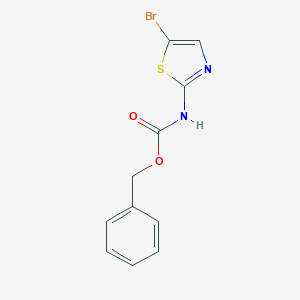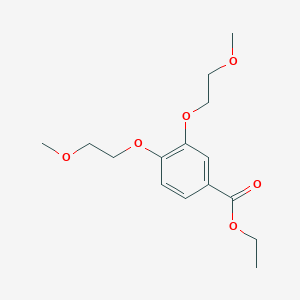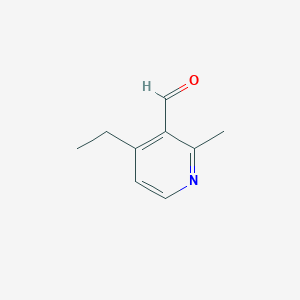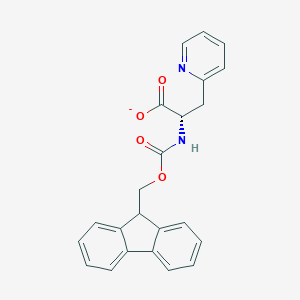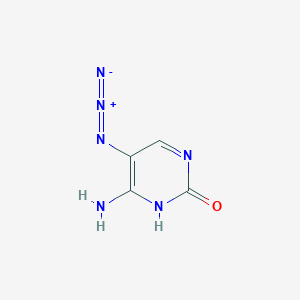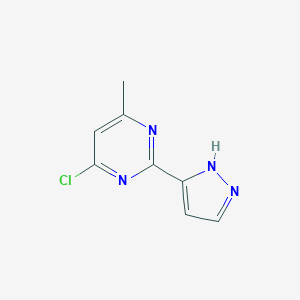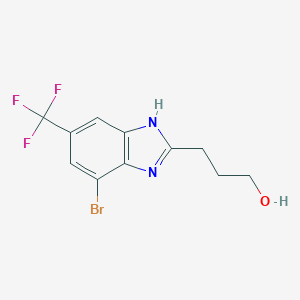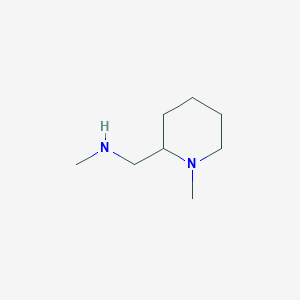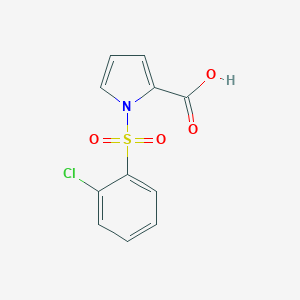
Methylone, (+)-
Übersicht
Beschreibung
Methylone, (+)- is a synthetic cathinone, also known as 3,4-methylenedioxy-N-methylcathinone. It belongs to the family of phenethylamines, which are structurally similar to amphetamines. Methylone, (+)- is a popular research chemical that has been used in scientific research to explore its potential therapeutic applications.
Wirkmechanismus
Methylone, (+)- acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It increases the levels of these neurotransmitters in the brain, leading to increased feelings of euphoria, energy, and sociability. It also has mild stimulant effects, which can increase alertness and focus.
Biochemische Und Physiologische Effekte
Methylone, (+)- has been shown to increase heart rate, blood pressure, and body temperature. It can also cause mild to moderate levels of anxiety and agitation. In animal studies, it has been shown to increase locomotor activity and produce rewarding effects. It has also been shown to produce neurotoxic effects on serotonin-producing neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methylone, (+)- has several advantages for lab experiments. It is relatively easy to obtain and has a long shelf life. It is also relatively stable and can be stored for long periods without degrading. However, it has several limitations. It has a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in effects. It is also difficult to control for individual differences in response to the drug, which can make it challenging to draw firm conclusions from research studies.
Zukünftige Richtungen
There are several future directions for Methylone, (+)- research. One area of research is the potential use of Methylone, (+)- as a treatment for depression, anxiety, and PTSD. Another area of research is the use of Methylone, (+)- as a tool to study the neurobiology of addiction and drug abuse. Additionally, there is a need for further research to better understand the mechanism of action and long-term effects of Methylone, (+)- on the brain and body.
Conclusion:
In conclusion, Methylone, (+)- is a synthetic cathinone that has been used in scientific research to explore its potential therapeutic applications. It acts as a SNDRI and has mild stimulant effects. It has several advantages for lab experiments, but also has several limitations. There are several future directions for Methylone, (+)- research, including the potential use as a treatment for depression, anxiety, and PTSD, and as a tool to study the neurobiology of addiction and drug abuse. Further research is needed to better understand the mechanism of action and long-term effects of Methylone, (+)- on the brain and body.
Synthesemethoden
Methylone, (+)- is synthesized through a series of chemical reactions involving the precursor chemicals piperonal and methylamine. The synthesis method is complex and requires specialized knowledge and equipment. The purity and quality of the final product depend on the skill of the chemist and the quality of the precursor chemicals used.
Wissenschaftliche Forschungsanwendungen
Methylone, (+)- has been used in scientific research to explore its potential therapeutic applications. It has been studied for its potential use as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use as a tool to study the neurobiology of addiction and drug abuse.
Eigenschaften
CAS-Nummer |
191916-41-3 |
|---|---|
Produktname |
Methylone, (+)- |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(2S)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C11H13NO3/c1-7(12-2)11(13)8-3-4-9-10(5-8)15-6-14-9/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
VKEQBMCRQDSRET-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)NC |
SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NC |
Kanonische SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NC |
Andere CAS-Nummern |
191916-41-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



